4-Methyl-4-phenylpentanenitrile
Description
4-Methyl-4-phenylpentanenitrile is an organic compound with the molecular formula C12H15N It is characterized by a nitrile group (-C≡N) attached to a pentane chain, which also bears a methyl group and a phenyl group
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-4-phenylpentanenitrile |
InChI |
InChI=1S/C12H15N/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9H2,1-2H3 |
InChI Key |
OWNICWKAINATFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-phenylpentan-2-one with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-4-phenylpentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
4-Methyl-4-phenylbutanenitrile: Similar structure but with a shorter carbon chain.
4-Methyl-4-phenylhexanenitrile: Similar structure but with a longer carbon chain.
4-Methyl-4-phenylpentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-Methyl-4-phenylpentanenitrile is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
4-Methyl-4-phenylpentanenitrile is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound consists of a pentane backbone with a nitrile functional group. It features a methyl group and a phenyl group that contribute to its lipophilicity and metabolic stability. The chemical formula is .
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Some nitriles are known to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes and cell signaling.
- Antimicrobial Properties : Nitriles have been reported to possess activity against various pathogens, including bacteria and protozoa, suggesting potential as antimicrobial agents .
Toxicological Studies
Toxicological assessments of structurally related compounds have shown that they can induce cytotoxic effects in certain cell lines. For example, studies on similar nitrile compounds have indicated potential apoptotic pathways leading to cell death in neurodegenerative contexts .
Study on Estrogenic Activity
A comparative study highlighted the estrogenic activity of related compounds, such as 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), which showed potent estrogenic effects in vivo. Although specific data on this compound is limited, the structural similarities suggest it may interact with estrogen receptors, potentially influencing endocrine functions .
Pharmacokinetics and Drug-Likeness
Using Lipinski's Rule of Five as a guideline for drug-likeness assessment, this compound may possess favorable pharmacokinetic properties due to its molecular weight and hydrophobic characteristics. This could enhance its bioavailability and therapeutic potential .
Comparative Analysis Table
| Property | This compound | Related Compounds (e.g., MBP) |
|---|---|---|
| Molecular Formula | C13H17N | C18H22O3 |
| Estrogenic Activity | Unknown | High |
| Enzyme Inhibition | Potentially active | Confirmed |
| Antimicrobial Activity | Suggested | Confirmed |
| Cytotoxicity | Unknown | Confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
